![molecular formula C15H14Cl2N4O2S B2568131 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide CAS No. 477853-03-5](/img/structure/B2568131.png)
2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide
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Description
2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C15H14Cl2N4O2S and its molecular weight is 385.26. The purity is usually 95%.
BenchChem offers high-quality 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Drug Development
The presence of the 1,2,4-triazolethione structure is indicative of potential antiviral properties. Compounds with similar structures have been studied for their efficacy against a variety of DNA and RNA viruses, including respiratory syncytial virus (RSV), hepatitis C, and other viral infections like West Nile virus and dengue fever . The compound could be a candidate for further research as an antiviral agent.
Anti-Infective Applications
Due to its structural similarity to known anti-infective drugs, this compound may serve as a lead structure for the development of new medications targeting infectious diseases. Its potential to act against opportunistic microorganisms makes it a valuable asset in the fight against infections, particularly in immunocompromised patients .
Cancer Chemoprevention and Chemotherapy
The thioamide group and the dichlorobenzyl component may contribute to chemopreventive and chemotherapeutic effects. Research on sulfur- and nitrogen-containing heterocycles, which are used as a basic nucleus of different heterocyclic compounds, has shown promise in cancer treatment. This compound could be explored for its potential to inhibit cancer cell growth or to act as a carrier for other chemotherapeutic agents .
Anti-Inflammatory Research
Indole derivatives, which share structural features with this compound, have been reported to exhibit anti-inflammatory properties. They have shown selective binding with COX-2 receptors and demonstrated significant in vivo anti-inflammatory activity. This suggests that the compound could be investigated for its potential use in developing new anti-inflammatory drugs .
Neuroprotective Research
Given the neuroprotective properties observed in some indole derivatives, this compound might be explored for its potential to protect neuronal cells against damage or degeneration. This could be particularly relevant for diseases such as Alzheimer’s or Parkinson’s .
properties
IUPAC Name |
1-[[1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2S/c1-18-15(24)20-19-14(23)10-3-5-13(22)21(8-10)7-9-2-4-11(16)6-12(9)17/h2-6,8H,7H2,1H3,(H,19,23)(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUILAKZBWVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide |
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